N-(2-cyanoethyl)-2-fluoro-6-hydroxy-N-(oxolan-3-ylmethyl)benzamide
Description
This compound features a benzamide core substituted with a cyanoethyl group, a fluoro group, a hydroxy group, and an oxolan-3-ylmethyl group
Properties
IUPAC Name |
N-(2-cyanoethyl)-2-fluoro-6-hydroxy-N-(oxolan-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-12-3-1-4-13(19)14(12)15(20)18(7-2-6-17)9-11-5-8-21-10-11/h1,3-4,11,19H,2,5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFJLBPBGFZOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN(CCC#N)C(=O)C2=C(C=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-2-fluoro-6-hydroxy-N-(oxolan-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-fluoro-6-hydroxybenzoic acid with an appropriate amine, such as oxolan-3-ylmethylamine, under dehydrating conditions.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanoethylating agent, such as acrylonitrile, in the presence of a base like sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-2-fluoro-6-hydroxy-N-(oxolan-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-cyanoethyl)-2-fluoro-6-hydroxy-N-(oxolan-3-ylmethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent in various disease models.
Chemical Biology: Use as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-2-fluoro-6-hydroxy-N-(oxolan-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyanoethyl group and the fluoro group can enhance its binding affinity and specificity towards these targets. The hydroxy group may participate in hydrogen bonding interactions, while the oxolan-3-ylmethyl group can influence the compound’s overall conformation and stability. These interactions collectively contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide
- 5’-O-(4,4’-dimethoxytrityl)-2’-deoxyuridine-3’-O-[O-(2-cyanoethyl)-N,N’-diisopropylphosphoramidite]
Uniqueness
N-(2-cyanoethyl)-2-fluoro-6-hydroxy-N-(oxolan-3-ylmethyl)benzamide is unique due to the specific combination of functional groups present in its structure. The fluoro group imparts increased metabolic stability and lipophilicity, while the cyanoethyl group can enhance its reactivity and binding affinity. The hydroxy group provides additional sites for chemical modification, and the oxolan-3-ylmethyl group contributes to the compound’s overall conformational flexibility. These features collectively make it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
